Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS No.:
Cat. No.: VC18161135
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-12(7-13)4-9(5-14)16-8-12/h9,14H,4-8H2,1-3H3 |
| Standard InChI Key | VNNWYCJUTNYKTN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CO |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, reflects its intricate architecture. The core structure consists of a spiro[3.4]octane system, where two rings—a five-membered oxolane (6-oxa) and a four-membered azetidine (2-aza)—share a single spiro carbon atom . The tert-butyl ester group at position 2 and the hydroxymethyl substituent at position 7 introduce steric bulk and polar functionality, respectively.
Physicochemical Properties
The compound’s physicochemical profile, derived from experimental and computational data, underpins its utility in drug design. Table 1 summarizes critical properties:
Table 1: Physicochemical Properties of Tert-butyl 7-(Hydroxymethyl)-6-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243 Da |
| LogP (Partition Coefficient) | 0.21 |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Donors | 1 (hydroxymethyl -OH) |
| Hydrogen Bond Acceptors | 3 (ester carbonyl, ether, -OH) |
| Polar Surface Area | 59 Ų |
| Heavy Atom Count | 17 |
The LogP value of 0.21 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area of 59 Ų aligns with guidelines for central nervous system (CNS)-penetrant compounds, suggesting potential applicability in neuropharmacology .
Comparative Analysis with Related Spirocyclic Compounds
Comparisons to structurally similar compounds highlight this molecule’s unique advantages:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume